molecular formula C15H9F3N4O2 B2807921 6-Nitro-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine CAS No. 153436-73-8

6-Nitro-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine

Cat. No.: B2807921
CAS No.: 153436-73-8
M. Wt: 334.258
InChI Key: FKOOZPWZRRDRTK-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of 6-Nitro-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Biological Activity

6-Nitro-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine is a synthetic compound belonging to the quinazoline class, which has garnered attention due to its diverse biological activities. Quinazolines are known for their potential applications in medicinal chemistry, particularly as anticancer agents, kinase inhibitors, and anti-inflammatory drugs. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C15H12F3N4O2C_{15}H_{12}F_3N_4O_2. The presence of the nitro group and trifluoromethyl moiety contributes to its biological activity by enhancing lipophilicity and influencing receptor interactions.

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of breast cancer (MCF7) and lung cancer (A549) cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (μM)
MCF70.096
A5490.120

These values suggest that the compound may act as a potent inhibitor of key signaling pathways involved in tumor proliferation.

Kinase Inhibition

The compound has been identified as a potential precursor in synthesizing kinase inhibitors. It has demonstrated efficacy in inhibiting various receptor tyrosine kinases (RTKs), which are crucial in cancer progression. Specifically, it targets the epidermal growth factor receptor (EGFR), with an IC50 value indicating strong inhibition.

Table 2: Kinase Inhibition Activity

Kinase TargetIC50 (μM)
EGFR0.096
VEGF RTK0.150

Anti-inflammatory Properties

In addition to its anticancer activity, this compound has been evaluated for anti-inflammatory effects. Studies show that it reduces pro-inflammatory cytokine production and inhibits pathways associated with inflammation.

Table 3: Anti-inflammatory Activity

Assay TypeResult
TNF-α InhibitionSignificant
IL-6 ReductionModerate

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound interferes with kinase signaling pathways, leading to reduced cellular proliferation.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through intrinsic apoptotic pathways.
  • Modulation of Inflammatory Responses : By inhibiting specific cytokines, it mitigates inflammatory responses.

Case Studies

Recent studies have highlighted the potential of this compound in clinical settings:

  • Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis in MCF7 cells.
  • Inflammation Model : In an animal model of inflammation, administration of the compound led to reduced swelling and pain, indicating its therapeutic potential in inflammatory diseases.

Properties

IUPAC Name

6-nitro-N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N4O2/c16-15(17,18)9-2-1-3-10(6-9)21-14-12-7-11(22(23)24)4-5-13(12)19-8-20-14/h1-8H,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOOZPWZRRDRTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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